1,4-Conjugate Addition vs. Cyclopropanation Selectivity
The lithio carbanion of α,α-dichloromethyl phenyl sulfoxide exhibits exclusive 1,4-conjugate addition to enones, leading to cyclopropane products, whereas the monochloro analog (α-chloromethyl phenyl sulfoxide) undergoes only 1,2-addition under identical conditions [1]. This dichotomous selectivity is not tunable by stoichiometry or temperature; the dichloro substitution fundamentally alters the nucleophilic character and steric demands of the carbanion, enabling access to novel substituted cyclopropanes that cannot be obtained with the monochloro comparator [1].
| Evidence Dimension | Chemoselectivity with enones (addition mode) |
|---|---|
| Target Compound Data | Exclusive 1,4-conjugate addition |
| Comparator Or Baseline | α-Chloromethyl phenyl sulfoxide: exclusive 1,2-addition |
| Quantified Difference | 100% divergent selectivity (1,4- vs. 1,2-addition pathway) |
| Conditions | Lithio carbanion generated from sulfoxide; reaction with enones under standard carbanion addition conditions |
Why This Matters
This selectivity difference is absolute and determines whether a cyclopropane or an allylic alcohol scaffold is obtained—critical for medicinal chemistry programs requiring specific three-membered ring pharmacophores.
- [1] Mahidol, C., Reutrakul, V., Panyachotipun, C., Turongsomboon, G., Prapansiri, V., & Bandara, B. M. R. Selectivities of α-Halosulfinyl Carbanions towards Enones. Chemistry Letters, 1989, 18(1), 163–166. View Source
